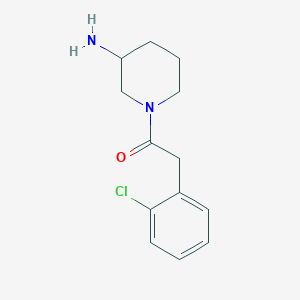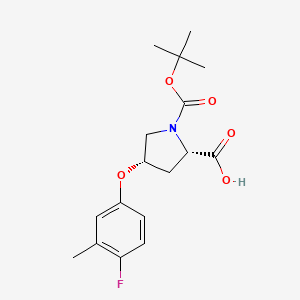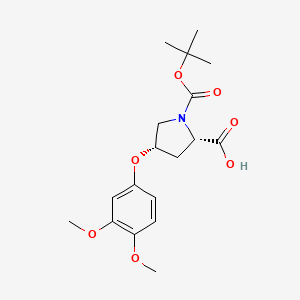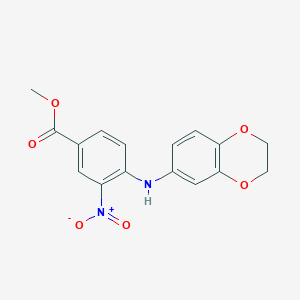
1-(3-Aminopiperidin-1-yl)-2-(2-chlorophenyl)ethan-1-one
説明
1-(3-Aminopiperidin-1-yl)-2-(2-chlorophenyl)ethan-1-one, also known as 3-APM, is an organic compound with a unique structure and properties. It is a member of the piperidine class of compounds, which are characterized by a nitrogen-containing six-membered ring. 3-APM has a wide range of applications in the laboratory, ranging from synthetic organic chemistry to medicinal chemistry.
科学的研究の応用
Crystal Structure Analysis
Research into the crystal structure of related compounds, such as adducts involving chlorophenyl and piperidinyl substituents, provides insights into the molecular geometry and interactions within crystals. This area explores how molecular arrangements affect the properties of substances, which can be crucial for understanding material characteristics and designing new materials with desired properties. For example, the study by Revathi et al. (2015) examined the crystal structure of a compound similar in composition, highlighting intermolecular hydrogen bonds and their role in forming crystal chains (Revathi et al., 2015).
Antimicrobial Activity
The synthesis and evaluation of novel derivatives for antimicrobial and antifungal activities represent a significant application of such compounds. The investigation into new 1H-Indole derivatives synthesized through reactions involving chloroacetylchloride demonstrated significant antimicrobial activity against various pathogens, suggesting potential applications in developing new antibacterial and antifungal agents (Letters in Applied NanoBioScience, 2020).
Molecular Docking and Structural Analysis
The combination of experimental and theoretical analysis, such as vibrational spectra, HOMO-LUMO analysis, and molecular docking studies, contributes to understanding the molecular structure and potential biological activities of these compounds. For instance, ShanaParveen et al. (2016) reported on the molecular structure and vibrational wavenumbers of a compound, evaluating its nonlinear optical properties and potential biological activities through molecular docking studies (ShanaParveen et al., 2016).
Novel Chemotherapeutic Agents
Research into the synthesis and biological properties of related compounds, including their interactions with DNA and cytotoxicity studies, suggests potential applications in cancer therapy. For example, the study on rhenium(I) complexes indicated groove mode binding with DNA and showed potent cytotoxic nature against cancer cell lines, suggesting these compounds' application in developing new chemotherapeutic agents (Varma et al., 2020).
Synthesis and Biological Evaluation
The synthesis of new chalcone derivatives and their evaluation for anti-inflammatory activity represents another application, demonstrating the potential of these compounds in developing treatments for inflammation-related conditions. Rehman et al. (2022) explored this by synthesizing a series of derivatives and evaluating their anti-inflammatory activity, showing promising results (Rehman et al., 2022).
特性
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-(2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-6-2-1-4-10(12)8-13(17)16-7-3-5-11(15)9-16/h1-2,4,6,11H,3,5,7-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNZLRKJGJLNLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanol](/img/structure/B1465543.png)
![2-[(5-Isobutyl-2-isopropyl-1-piperazinyl)methyl]phenol](/img/structure/B1465544.png)
![1-[1-(3-Fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol](/img/structure/B1465550.png)
![7,11-Diazaspiro[5.6]dodecan-12-one](/img/structure/B1465551.png)

![(7R,8aS)-3,3-dimethyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1465553.png)
![[(2R,5S)-1-(3-Chlorobenzyl)-5-methylpiperazinyl]methanol](/img/structure/B1465555.png)


